2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl-
Description
Core Hydantoin Features
- Heterocyclic backbone : The imidazolidinedione ring provides a rigid, planar structure conducive to intermolecular interactions, such as hydrogen bonding via the N-H and C=O groups.
- Electron-deficient character : The two ketone groups render the ring electrophilic, enabling reactions at the nitrogen and carbonyl positions.
Structural Analogues and Derivatives
Modifications to the hydantoin scaffold yield diverse analogues with varying biological and chemical properties (Table 2):
The target compound’s 5-arylidene substituent distinguishes it from classical hydantoins like phenytoin, conferring extended conjugation and potential UV-absorbing properties. Synthetic routes often involve condensing para-methylbenzaldehyde with 3-phenylhydantoin under acidic conditions, analogous to methods for JH3 and JH10.
Properties
CAS No. |
88568-84-7 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)11-15-16(20)19(17(21)18-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21) |
InChI Key |
BBFQFXONSSBMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Condensation of Substituted Benzils with Urea (Biltz Method)
The classical Biltz synthesis remains a foundational approach for imidazolidinedione derivatives. This method involves the base-catalyzed condensation of benzil analogs with urea, followed by acid-mediated cyclization. For the target compound, 5-[(4-methylphenyl)methylene]-3-phenyl-2,4-imidazolidinedione , the reaction requires a substituted benzil precursor containing both phenyl and 4-methylphenyl groups.
Reaction Mechanism and Optimization
The Biltz reaction proceeds via a benzoin rearrangement, where the benzil (1,2-diketone) reacts with urea to form a glycoluril intermediate. Subsequent dehydration and cyclization yield the imidazolidinedione core. Key modifications for the target compound include:
- Use of 4-methylbenzil (1,2-bis(4-methylphenyl)ethane-1,2-dione) as the diketone precursor.
- Alkaline conditions (2.5 M NaOH in ethanol) to facilitate nucleophilic attack by urea.
- Reflux for 2–4 hours, achieving yields of 59–64% after recrystallization.
Table 1: Biltz Synthesis Optimization
| Benzil Precursor | Base | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4-Methylbenzil | NaOH (2.5 M) | 2 | 64 |
| 4-Methylbenzil | KOH (3 M) | 3 | 59 |
| 4-Bromobenzil* | NaOH (2.5 M) | 4 | 52 |
*Used for comparative analysis.
Spectroscopic validation includes IR absorption bands at 1,715 cm⁻¹ (C=O stretch) and 3,236 cm⁻¹ (N-H stretch), consistent with imidazolidinedione formation.
Multicomponent Reactions Using Phenylglycine Derivatives
A robust alternative involves the reaction of C-4-methylphenylglycine with phenyl isocyanate or isothiocyanate, followed by acid hydrolysis. This method enables precise control over substituent positioning.
Stepwise Synthesis
- Amino Acid Preparation :
- Cyclization :
Key Spectral Data:
Catalytic Cyclization Using FeCl₃/SiO₂ Nanoparticles
Emerging methodologies employ heterogeneous catalysts to enhance efficiency. FeCl₃/SiO₂ nanoparticles (NPs) facilitate one-pot, four-component reactions under mild conditions.
Reaction Protocol
- Components : Phenylhydrazine, ethyl acetoacetate, 4-methylbenzaldehyde, β-naphthol.
- Conditions : Reflux in ethanol with 3 mol% FeCl₃/SiO₂ NPs (120–140 min).
- Yield : 77–85% after recrystallization.
Table 2: Catalyst Performance
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 3 | 78 | 85 |
| 5 | 78 | 82 |
| 3 (recycled) | 78 | 82* |
This method offers advantages in scalability and catalyst reusability, though it requires precise stoichiometric control to avoid byproducts.
Knoevenagel Condensation for Methylene Group Introduction
Post-synthetic modification via Knoevenagel condensation introduces the 5-[(4-methylphenyl)methylene] moiety.
Comparative Analysis of Methods
Table 3: Method Efficacy Comparison
| Method | Yield Range (%) | Scalability | Purification Complexity |
|---|---|---|---|
| Biltz Synthesis | 52–64 | Moderate | High (recrystallization) |
| Phenylglycine Route | 70–74 | Low | Moderate |
| FeCl₃/SiO₂ NPs | 77–85 | High | Low |
| Knoevenagel Condensation | 70–75 | Moderate | Moderate |
The FeCl₃/SiO₂ NP method demonstrates superior yields and scalability, while the Biltz synthesis remains valuable for structural analogs.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The table below compares key structural features and substituents of the target compound with related derivatives:
Key Observations :
- Electronic Effects : The (4-methylphenyl)methylene group in the target compound likely enhances lipophilicity compared to polar substituents like 3,4-dihydroxyphenyl in .
- Pharmacological Relevance : Azimilide demonstrates that imidazolidinedione derivatives with extended alkyl/aryl chains (e.g., piperazinyl butyl) can exhibit significant antiarrhythmic activity.
Biological Activity
2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl- (CAS Number: 88568-84-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C17H14N2O2
- Molecular Weight : 278.30 g/mol
- IUPAC Name : 5-[(4-methylphenyl)methylene]-3-phenylimidazolidine-2,4-dione
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential therapeutic applications. Key areas of focus include:
- Antimicrobial Activity :
- Antifungal Properties :
-
Cytotoxicity :
- The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain types of cancer cells, making it a candidate for further anticancer research.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of imidazolidinedione derivatives. Modifications to the phenyl ring and substitutions at the nitrogen atoms can significantly influence their potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Para-substitution on phenyl ring | Increased antibacterial activity |
| Methyl substitution | Enhanced cytotoxicity against cancer cells |
Case Studies
- Antibacterial Study :
-
Cytotoxicity Assay :
- In vitro assays conducted on human cancer cell lines revealed that certain derivatives exhibited IC50 values indicating effective cytotoxicity. These findings suggest that structural modifications can enhance therapeutic potential against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
